

what are the properties of 5-vinyl-1H-tetrazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-vinyl-1H-tetrazole

Cat. No.: B1266350

[Get Quote](#)

An In-depth Technical Guide to 5-Vinyl-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Vinyl-1H-tetrazole is a heterocyclic compound of significant interest in modern chemistry and materials science.^[1] As a member of the tetrazole family, the most nitrogen-rich azoles, it possesses a unique combination of properties stemming from its high nitrogen content and the presence of a reactive vinyl group.^{[1][2]} The vinyl group, activated by the electron-withdrawing nature of the tetrazole ring, makes it a valuable monomer for the synthesis of nitrogen-rich polymers, known as poly(5-vinyltetrazoles).^[1] These polymers are explored for applications ranging from energetic materials to advanced medical materials.^{[2][3]} Furthermore, the tetrazole ring itself is a well-recognized bioisostere for carboxylic acids in medicinal chemistry, lending **5-vinyl-1H-tetrazole** and its derivatives potential utility in drug design and development.^{[4][5]} This document provides a comprehensive overview of the chemical and physical properties, synthesis, and characterization of **5-vinyl-1H-tetrazole**.

Chemical and Physical Properties

5-Vinyl-1H-tetrazole is a solid at room temperature. Its properties are a culmination of the aromatic, electron-rich tetrazole ring and the reactive vinyl substituent. The "pyrrole-like" NH group is capable of dissociation, allowing the molecule to form H-bonded complexes.^[1]

General and Physicochemical Properties

The fundamental physical and chemical properties of **5-vinyl-1H-tetrazole** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₃ H ₄ N ₄	[6][7]
Molecular Weight	96.09 g/mol	[6][7]
Melting Point	131 °C (determined by DSC)	[1]
Boiling Point	237.1 °C at 760 mmHg	[6]
Density	1.309 g/cm ³	[6][8]
pKa	4.42 ± 0.10 (Predicted)	[6][7]
LogP	-0.639 (Crippen Method)	[9]
Flash Point	115 °C	[6]
Refractive Index	1.623	[6]
Vapor Pressure	0.0456 mmHg at 25°C	[6][8]
Hydrogen Bond Donors	1	[7][8]
Hydrogen Bond Acceptors	3	[7][8]

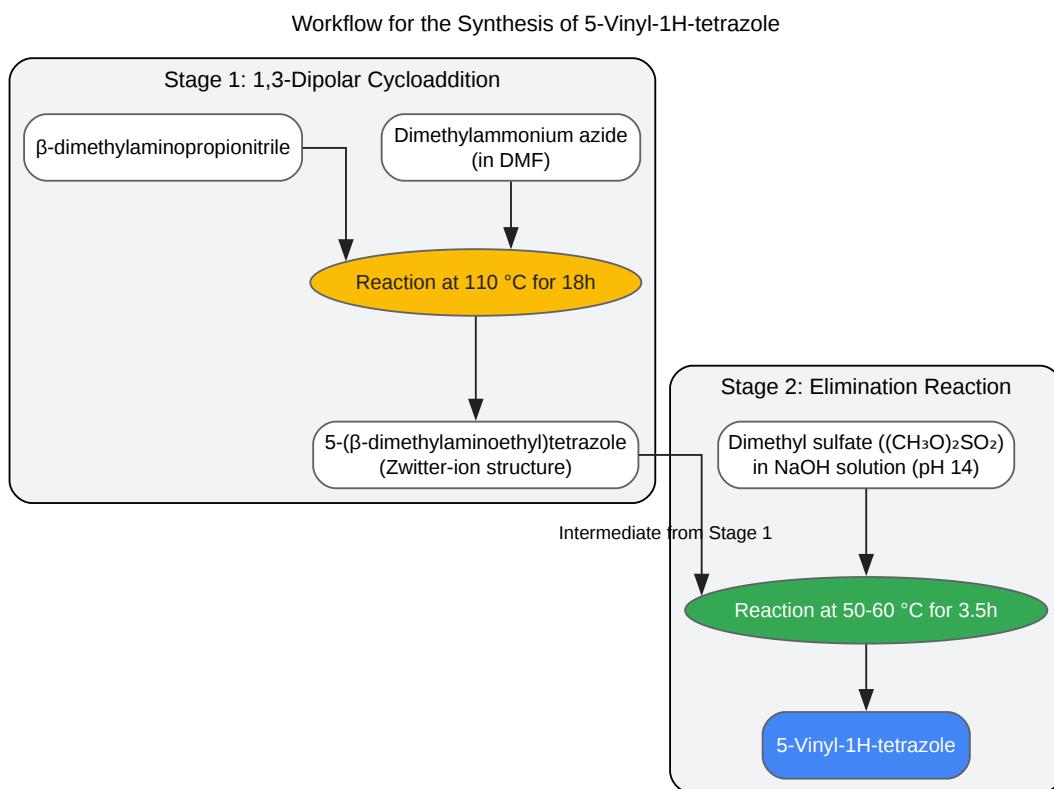
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **5-vinyl-1H-tetrazole**. Key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are presented below.

Table 2: NMR Spectroscopic Data for **5-vinyl-1H-tetrazole**

Nucleus	Solvent	Chemical Shift (δ , ppm)	Reference(s)
^1H NMR	DMSO-d ₆	16.00 (s, 1H, N-H), 6.86–6.80 (dd, J = 17.8, 11.3 Hz, 1H, -CH=), 6.24–6.27 (dd, J = 17.8, 0.9 Hz, 1H, =CH ₂), 5.80–5.83 (dd, J = 11.3, 0.9 Hz, 1H, =CH ₂)	[1]
^{13}C NMR	DMSO-d ₆	154.10 (C ₅ of tetrazole), 125.16 (-CH=), 120.37 (=CH ₂)	[1]

Table 3: Key IR Spectroscopy Bands


Wavenumber (cm ⁻¹)	Assignment Description	Reference(s)
~3500	The absence of a strong N-H bond vibration is noted in the crystalline state.	[1]
1639-1340	Characteristic vibrations for the tetrazole group.	[5]
1200-900	Characteristic vibrations for the tetrazole group.	[5]

Synthesis and Experimental Protocols

The synthesis of highly pure **5-vinyl-1H-tetrazole** is challenging, as impurities can catalyze uncontrolled polymerization.^[1] A rational two-stage method has been developed to overcome issues associated with older methods, such as the use of highly explosive and toxic byproducts like aluminum oxide and hydrogen azide.^{[1][2]}

Modern Two-Stage Synthesis Workflow

This method relies on a 1,3-dipolar cycloaddition followed by an elimination reaction.

[Click to download full resolution via product page](#)

Caption: A two-stage synthesis of **5-vinyl-1H-tetrazole**.

Experimental Protocol: Synthesis of 5-Vinyl-1H-tetrazole

This protocol is based on the two-stage method previously described.[\[1\]](#)[\[10\]](#)

Stage 1: Synthesis of 5-(β-dimethylaminoethyl)tetrazole

- Dissolve 12.6 g (154 mmol) of dimethylamine hydrochloride in 70 mL of N,N-Dimethylformamide (DMF).
- Add 10 g (154 mmol) of sodium azide in portions to the solution.
- Stir the reaction mixture for 2 hours at 40–50 °C.
- Cool the mixture to room temperature and filter to remove sodium chloride. The resulting solution of dimethylammonium azide is used directly in the next step.
- Add 15.1 mL (134 mmol) of β-dimethylaminopropionitrile to the dimethylammonium azide solution.
- Heat the reaction mixture to 110 °C and maintain for 18 hours.
- The product, 5-(β-dimethylaminoethyl)tetrazole, precipitates as a zwitter-ion.[\[1\]](#)

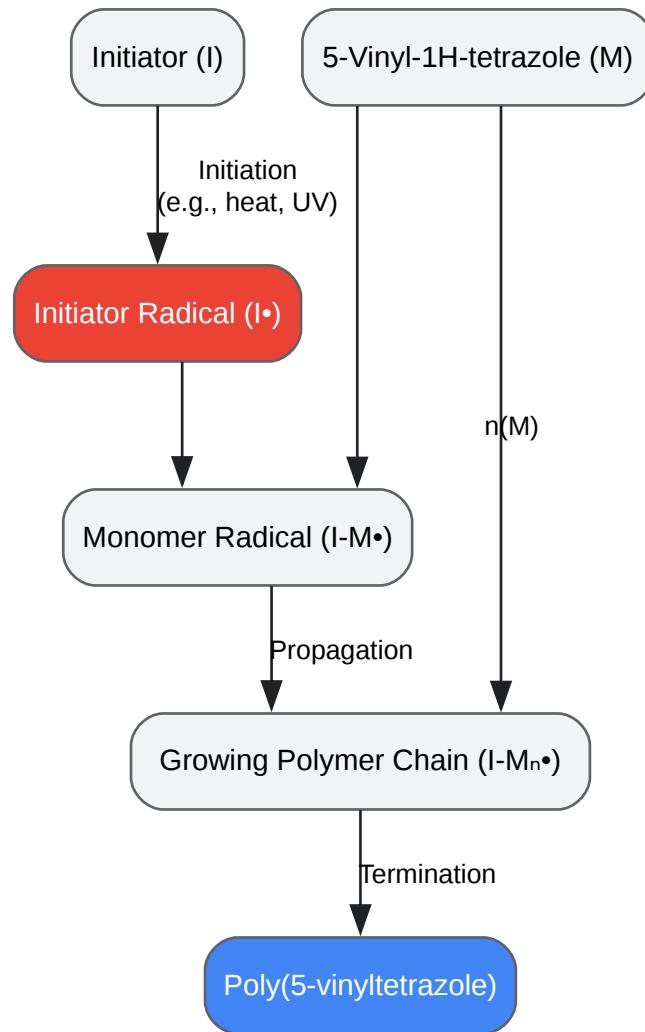
Stage 2: Synthesis of **5-vinyl-1H-tetrazole**

- Prepare an aqueous solution of sodium hydroxide (pH 14).
- Add the intermediate from Stage 1 to the NaOH solution.
- Add dimethyl sulfate as the alkylating agent.
- Maintain the reaction mixture at 50-60 °C for 3.5 hours.
- Acidify the solution to pH 2 using HCl.
- The crude **5-vinyl-1H-tetrazole** product will precipitate.

Purification: Recrystallization

- Add the crude product to 30 mL of chloroform.
- Heat the mixture slowly to 50 °C until the solid is completely dissolved.

- Perform a hot filtration to remove any insoluble impurities.
- Allow the filtrate to cool, inducing crystallization of the pure product.
- Filter the colorless crystals under vacuum and dry. A yield of approximately 55% can be expected.[1]


Reactivity and Polymerization

The reactivity of **5-vinyl-1H-tetrazole** is dominated by the vinyl group and the acidic proton on the tetrazole ring.

Polymerization

The presence of the vinyl group allows **5-vinyl-1H-tetrazole** to act as a monomer in polymerization reactions, typically through free-radical polymerization, to form poly(5-vinyltetrazole).[1] Thermally initiated polymerization can occur spontaneously when the monomer is melted, which can lead to an uncontrolled reaction and the formation of a cross-linked, insoluble polymer.[1] The polymerization process is exothermic and typically finishes at around 200 °C, after which the polymer begins to degrade.[1]

Free-Radical Polymerization of 5-Vinyl-1H-tetrazole

[Click to download full resolution via product page](#)

Caption: Mechanism of free-radical polymerization.

Characterization Protocols

A suite of analytical techniques is used to confirm the structure and purity of **5-vinyl-1H-tetrazole**.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **5-vinyl-1H-tetrazole** in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Apparatus: Use a 400 MHz (or higher) NMR spectrometer.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16-32 scans. For ¹³C NMR, use a proton-decoupled pulse sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and acquire several hundred to a few thousand scans for adequate signal-to-noise.
- Analysis: Process the spectra and compare the chemical shifts and coupling constants to the values reported in Table 2.

Protocol: Differential Scanning Calorimetry (DSC)

- Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
- Apparatus: Use a calibrated differential scanning calorimeter.
- Data Acquisition: Heat the sample under a nitrogen atmosphere from room temperature to approximately 250 °C at a controlled heating rate (e.g., 3-10 °C/min).
- Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting point (around 131 °C), which may be immediately followed by a broad exothermic peak indicating polymerization.[\[1\]](#)

Protocol: High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
- Apparatus: Use an electrospray ionization (ESI) mass spectrometer capable of high-resolution measurements.

- Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes. The fragmentation behavior can be studied using tandem mass spectrometry (MS/MS).
- Analysis: In positive ion mode, a characteristic fragmentation is the loss of HN_3 . In negative ion mode, the loss of N_2 is typically observed.[11] The exact mass measurement should be used to confirm the elemental composition ($\text{C}_3\text{H}_4\text{N}_4$).

Applications

The unique properties of **5-vinyl-1H-tetrazole** and its polymers make them suitable for several advanced applications:

- Energetic Materials: The high nitrogen content contributes to a high positive heat of formation, making its polymers candidates for high-molecular-weight binders in energy-intensive systems.[1][3]
- Pharmaceuticals and Medicinal Chemistry: The tetrazole ring can act as a bioisosteric replacement for carboxylic acids, making **5-vinyl-1H-tetrazole** a building block for new therapeutic agents.[4][6]
- Polymer Science: It serves as a monomer for creating functional polymers and copolymers with applications as polymer stabilizers and in the production of elastomers.[6]
- Automotive and Safety: The compound is used as a component in automotive airbag initiators and in chemical oxygen generators.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Cas 18755-47-0,5-VINYL-1H-TETRAZOLE | lookchem [lookchem.com]
- 7. Page loading... [guidechem.com]
- 8. 5-vinyl-1H-tetrazole | lookchem [lookchem.com]
- 9. chemeo.com [chemeo.com]
- 10. researchgate.net [researchgate.net]
- 11. lifesciencesite.com [lifesciencesite.com]
- To cite this document: BenchChem. [what are the properties of 5-vinyl-1H-tetrazole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1266350#what-are-the-properties-of-5-vinyl-1h-tetrazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

